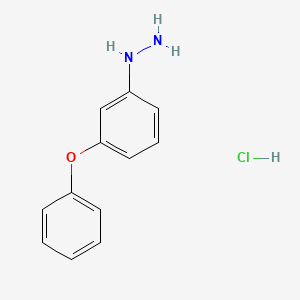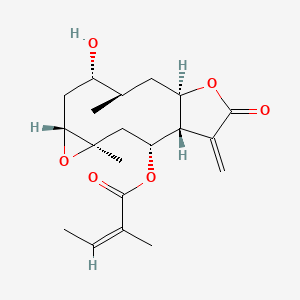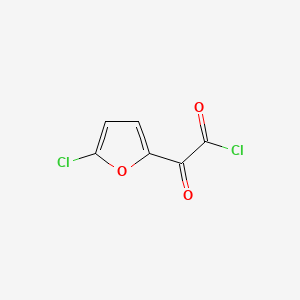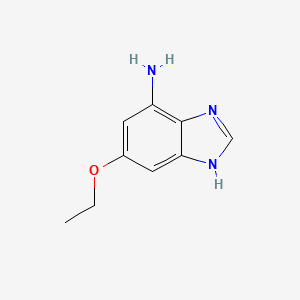
(3-Phenoxyphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Phenoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C12H12N2O·HCl . The compound has a molecular weight of 236.7 .
Molecular Structure Analysis
The molecular structure of “(3-Phenoxyphenyl)hydrazine hydrochloride” is represented by the formula C12H12N2O·HCl . This indicates that the compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .
Physical And Chemical Properties Analysis
“(3-Phenoxyphenyl)hydrazine hydrochloride” is a brown solid . It has a molecular weight of 236.7 and a molecular formula of C12H12N2O·HCl . The compound should be stored at 0-8°C .
科学的研究の応用
Electrochemical Sensing : A study by Karimi-Maleh et al. (2014) discusses the use of an electrochemical sensor for the determination of hydrazine in the presence of phenol in water and wastewater samples. This involves the synthesis of a ZnO/CNTs nanocomposite modified with n-(4-hydroxyphenyl)-3,5-dinitrobenzamide, showcasing the application in environmental monitoring and pollution research (Karimi-Maleh et al., 2014).
Fluorescent Probe Development : Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, utilizing dicyanoisophorone as the fluorescent group. This probe has applications in environmental water systems and biological samples, highlighting its role in both environmental science and biological research (Zhu et al., 2019).
Synthesis of Heterocyclic Compounds : Roohi et al. (2013) describe the synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its transformation into different heterocyclic compounds. This research is significant in the field of organic chemistry, particularly in the synthesis of new compounds (Roohi et al., 2013).
Antimicrobial Activity : Mickevičienė et al. (2015) investigated N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties for their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Mickevičienė et al., 2015).
Environmental Remediation : Yalfani et al. (2011) explore the use of hydrazine as a substitute for hydrogen in the Fenton reaction for phenol degradation. This process is vital for environmental remediation and water treatment (Yalfani et al., 2011).
Synthesis of Antimicrobial Agents : Kendre et al. (2015) prepared novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, examining their antimicrobial and anti-inflammatory properties. Such research is crucial for pharmaceutical development (Kendre et al., 2015).
Live-Cell Imaging : Goswami et al. (2013) developed a probe based on 2-(2'-hydroxyphenyl) benzothiazole for the ratiometric detection of hydrazine, demonstrating its application in live-cell imaging. This study is significant in the context of biological research and diagnostics (Goswami et al., 2013).
Food and Beverage Analysis : Miwa and Yamamoto (1996) presented a method for analyzing mono-, poly-, and hydroxy-carboxylic acids in various beverages as their hydrazides, indicating its utility in food and beverage quality control (Miwa & Yamamoto, 1996).
Safety And Hazards
“(3-Phenoxyphenyl)hydrazine hydrochloride” may pose certain hazards. It is recommended to avoid exposure, contact with skin and eyes, and inhalation of vapour or mist . It is also advised to keep the compound away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .
特性
IUPAC Name |
(3-phenoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGHYEJXROPEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenoxyphenyl)hydrazine hydrochloride | |
CAS RN |
109221-90-1 |
Source


|
| Record name | 109221-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[3-Carboxy-5-hydroxy-1-[2,5-di(potassiosulfo)phenyl]-1H-pyrazol-4-yl]-2-propen-1-ylidene]-5-oxo-1-[2,5-di(potassiosulfo)phenyl]-2-pyrazoline-3-carboxylic acid](/img/structure/B566320.png)

![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)

![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)
![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)






![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)